1-Methoxy-3-methyl-5-nitrobenzene 1-Methoxy-3-methyl-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 35113-97-4
VCID: VC7915214
InChI: InChI=1S/C8H9NO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3
SMILES: CC1=CC(=CC(=C1)OC)[N+](=O)[O-]
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

1-Methoxy-3-methyl-5-nitrobenzene

CAS No.: 35113-97-4

Cat. No.: VC7915214

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-3-methyl-5-nitrobenzene - 35113-97-4

Specification

CAS No. 35113-97-4
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 1-methoxy-3-methyl-5-nitrobenzene
Standard InChI InChI=1S/C8H9NO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3
Standard InChI Key VUEDJWWAGSGOCC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OC)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC(=C1)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-methoxy-3-methyl-5-nitrobenzene, reflecting the positions of the substituents on the benzene ring. Alternative names include:

  • 3-Methyl-5-nitroanisole

  • 5-Nitro-3-methoxy-1-methylbenzene

  • Methyl-(5-nitro-3-methyl-phenyl)-ether

These synonyms are frequently used in chemical databases and literature .

Molecular Structure and Functional Groups

The molecular formula C₈H₉NO₃ corresponds to a molar mass of 167.16 g/mol. The benzene ring is substituted at positions 1 (methoxy group: -OCH₃), 3 (methyl group: -CH₃), and 5 (nitro group: -NO₂). This substitution pattern creates regions of varying electron density, with the nitro group directing electrophilic attacks to meta positions relative to itself.

Table 1: Structural and Compositional Data

PropertyValueSource
Molecular FormulaC₈H₉NO₃
Exact Mass167.058243 g/mol
Topological Polar Surface55.05 Ų
LogP (Octanol-Water)2.63

Physicochemical Properties

Thermodynamic and Physical Constants

1-Methoxy-3-methyl-5-nitrobenzene is a solid at room temperature with the following key properties:

Table 2: Physicochemical Parameters

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point286.1 ± 20.0 °C at 760 mmHg
Flash Point138.9 ± 23.8 °C
Vapor Pressure0.0 ± 0.6 mmHg at 25°C
Refractive Index1.538

The low vapor pressure indicates limited volatility, while the moderate logP value suggests moderate lipophilicity, influencing its environmental persistence and bioavailability.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Peaks corresponding to nitro (-NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy (-OCH₃) C-O stretching (~1250 cm⁻¹) are expected.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would show a singlet for the methoxy protons (~δ 3.8 ppm), a singlet for the methyl group (~δ 2.3 ppm), and aromatic protons split due to nitro group deshielding.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via electrophilic aromatic substitution reactions. A plausible route involves:

  • Nitration: Introducing the nitro group to a pre-substituted toluene derivative.

  • Methoxylation: Replacing a halogen or hydroxyl group with methoxy via nucleophilic substitution.

Key challenges include achieving regioselectivity due to competing directing effects of the methyl and methoxy groups.

Industrial Manufacturing

Industrial production optimizes reaction conditions for yield and purity:

  • Nitration: Controlled use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to prevent over-nitration.

  • Methylation: Methylation agents like dimethyl sulfate or methanol under acidic conditions.

Biological and Environmental Behavior

Metabolic Pathways in Pesticide Degradation

1-Methoxy-3-methyl-5-nitrobenzene has been identified as a minor metabolite of fenitrothion, an organophosphate insecticide. In environmental and biological systems:

  • Hydrolysis: Fenitrothion degrades to 3-methyl-4-nitrophenol, which may undergo methylation to form 1-methoxy-3-methyl-5-nitrobenzene .

  • Environmental Persistence: The compound’s stability under aerobic conditions is moderate, with a half-life of 2–3 days in soil .

Table 3: Degradation Products of Fenitrothion

MetaboliteRole in PathwayCholinesterase Inhibition
FenitrothionParent compoundYes
3-Methyl-4-nitrophenolPrimary hydrolysis productNo
1-Methoxy-3-methyl-5-nitrobenzeneMethylation productNot reported

Ecotoxicological Implications

While 3-methyl-4-nitrophenol is non-inhibitory to acetylcholinesterase, the ecotoxicological profile of 1-methoxy-3-methyl-5-nitrobenzene remains understudied. Its moderate lipophilicity suggests potential bioaccumulation in aquatic organisms, warranting further research.

Industrial Applications and Regulatory Considerations

Regulatory Status

No specific regulations target this compound, but its association with fenitrothion metabolism places it under broader pesticide residue monitoring frameworks. The FAO recommends withdrawing Codex MRLs for fenitrothion in rice due to residue persistence concerns .

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